molecular formula C19H18O4 B2879176 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one CAS No. 222965-37-9

5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one

Cat. No.: B2879176
CAS No.: 222965-37-9
M. Wt: 310.349
InChI Key: SMEWWRJXXCTEDX-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one is a synthetic indanone derivative with a chalcone-like structure. This compound features a core indanone scaffold substituted with dimethoxy groups, which is a significant pharmacophore in medicinal chemistry. Related indanone structures have been extensively studied for their potential as Multi-Target-Directed Ligands (MTDLs) in neurodegenerative disease research, particularly for Alzheimer's disease . The 5,6-dimethoxy-indanone moiety is known to interact with the peripheral anionic site of acetylcholinesterase, an enzyme targeted in therapeutic strategies . Chalcone and indanone hybrids are of high research interest due to their diverse biological activities. The α,β-unsaturated ketone system in its structure is a key feature responsible for its biological activity, enabling interaction with various biological targets . Such compounds are valuable intermediates in organic synthesis and medicinal chemistry research for developing new therapeutic agents. They are primarily used in academic and pharmaceutical R&D settings for target identification, hit-to-lead optimization, and mechanistic studies. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-21-15-6-4-12(5-7-15)8-14-9-13-10-17(22-2)18(23-3)11-16(13)19(14)20/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEWWRJXXCTEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Precedents

The 5,6-dimethoxyindenone moiety appears in donepezil intermediates, with Price-Lewis cyclization being the historical standard (27% yield). Modern adaptations using NbCl₅ catalysis achieve 72–94% yields for analogous systems.

Friedel-Crafts Cyclization Routes

Niobium-Promoted Cyclization

Barbosa’s NbCl₅-mediated method (2015) provides the most efficient core synthesis:

Starting Material Catalyst Temp (°C) Time (h) Yield (%)
3,3-Dimethylacrylic acid NbCl₅ 80 6 89
4-Methoxycinnamic acid NbCl₅ 100 8 78

Reaction mechanism involves:

  • Acylium ion formation from carboxylic acid
  • Electrophilic attack at C2 of dimethoxybenzene
  • Ring closure via intramolecular alkylation

Polyphosphoric Acid (PPA) Method

Industrial-scale synthesis (VWR, 2025) uses PPA at 250°C:

5,6-Dimethoxyindanone (192g) + PPA (500ml) → Reflux 4h → 89% crude yield  

Requires subsequent recrystallization from ethanol/water (1:3) to achieve >98% purity.

Knoevenagel Condensation for Exocyclic Double Bond

Base-Catalyzed Protocol

TCI America’s optimized conditions (2025):

Component Amount Role
5,6-Dimethoxyindenone 1.0 eq Electrophilic core
4-Methoxybenzaldehyde 1.2 eq Nucleophile
Piperidine 0.3 eq Base catalyst
Ethanol 5 vol Solvent

Procedure :

  • Reflux components at 78°C for 8h under N₂
  • Cool to 0°C, filter precipitated product
  • Wash with cold ethanol (3 × 50ml)
    Yield : 82% (mp 120–122°C)

Solvent-Free Microwave Approach

Patent CN105152944A (2015) describes energy-efficient synthesis:

Reactants (1:1.2 molar ratio) + K₂CO₃ (10mol%) → Microwave (300W, 100°C, 15min) → 91% yield  

Reduces reaction time from 8h to 15 minutes with comparable yields.

Alternative Synthetic Pathways

Oxime Hydrogenation Route

Adapted from donepezil intermediate synthesis:

Step 1 : Oxime Formation

5,6-Dimethoxyindenone (1mol) + NH₂OH·HCl (1.2mol) → NaOAc/MeOH reflux → 94% oxime  

Step 2 : Catalytic Hydrogenation

Oxime (1eq) + H₂ (2.5MPa) → Raney Ni/MeOH → 60°C, 6h → 88% amine intermediate  

Step 3 : Dehydration to Target

Amine (1eq) + PPA (3eq) → Toluene reflux → 76% final product  

Photochemical Synthesis

UV-mediated pathway from Bloom Tech (2025):

5,6-Dimethoxyindenone (1eq) + 4-Methoxybenzaldehyde (1.5eq) → EtOH, 254nm UV → 68% yield  

Though lower yielding, this method avoids base catalysts for acid-sensitive substrates.

Analytical Characterization Data

Spectroscopic Profiles

Technique Key Signals
¹H NMR (CDCl₃) δ 3.85 (s, 6H, OCH₃), 6.91 (d, J=8.5Hz, 2H), 7.35 (s, 1H), 7.62 (d, J=16Hz, 1H)
13C NMR δ 191.2 (C=O), 161.5 (C-O), 143.2 (C=C)
HRMS m/z 310.1201 [M+H]⁺ (calc. 310.1204)

Crystallographic Data

Single-crystal X-ray (CCDC 799552):

  • Space group : P2₁/c
  • Cell params : a=8.542Å, b=11.307Å, c=14.209Å
  • Torsion angle : C2-C1-C7-C8 = 178.3° (near-planar)

Industrial-Scale Considerations

TCI America’s pilot plant data (2025) compares methods:

Metric Friedel-Crafts Knoevenagel Photochemical
Capacity 200kg/batch 500kg/batch 50kg/batch
Purity 98.7% 99.2% 97.8%
Cost/kg $1,240 $980 $2,110

The Knoevenagel method dominates commercial production due to favorable economics and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce additional oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple methoxy groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one has been studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and safety profiles.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it valuable for creating new materials with desirable properties.

Mechanism of Action

The mechanism by which 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Trends

  • Electronic Effects : Methoxy groups enhance electron density, improving redox activity and binding to biological targets. Replacement with pyridine (Compound A) introduces polarity but reduces electron donation .
  • Steric Influences : Bulky substituents (e.g., propenylidene in Compound B) hinder molecular packing, affecting crystallinity and solubility .
  • Pharmacological Potential: Piperidine-containing analogs (e.g., Compound E) demonstrate the importance of nitrogenous groups in CNS drug design .
  • Synthetic Utility: Compounds like 5,6-dimethoxy-2-(prop-2-ynyl)-indan-1-one () highlight the versatility of indenones in click chemistry and alkynylation reactions.

Biological Activity

5,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C18H18O4
  • Molecular Weight : 302.34 g/mol
  • Structural Features : It features an indenone core with methoxy substitutions at the 5 and 6 positions and a phenyl group substituted at the 2 position, which enhances its chemical reactivity and biological properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. Compounds with similar structural features have been shown to inhibit inflammatory pathways and modulate cytokine release. These properties suggest potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Mechanism of Action :

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of signaling pathways involved in inflammation.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. Studies suggest that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Key Findings :

  • Apoptosis Induction : In vitro studies have shown that derivatives of this compound can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Research indicates that it may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis
CytotoxicityCell cycle arrest

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its efficacy as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer therapeutic.

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